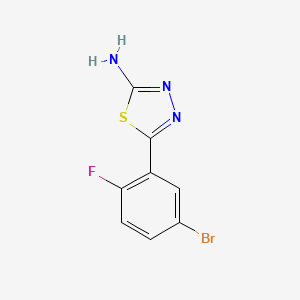
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, the structure of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on compounds with similar structural features often focuses on understanding their pharmacokinetics, metabolism, and the body's disposition of these chemicals. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of characterizing how such compounds are processed in the human body, including their elimination pathways and metabolite profiles (Renzulli et al., 2011).
Chemotherapy Efficacy and Toxicity
Research on the efficacy and toxicity of chemotherapy agents, such as 5-fluorouracil, involves studying the impact of these drugs on cancer cells and the side effects they may cause. Understanding the gene expression in colorectal cancer and in vitro chemosensitivity to 5-fluorouracil provides insights into how these drugs can be more effectively used in treatment (Yoshinare et al., 2003).
Drug Development and Radioligand Imaging
The development of novel compounds for therapeutic use involves detailed studies on their binding affinities, receptor selectivity, and in vivo imaging to assess their potential as drug candidates. For example, the characterization and dynamic receptor occupancy imaging of TPA023B, a γ-aminobutyric acid–A partial agonist, underscores the role of such research in advancing drug development (Laere et al., 2008).
Environmental and Dietary Exposures
Investigations into the presence of carcinogenic compounds in the environment or diet, such as heterocyclic amines in cooked meats, highlight the importance of research in identifying and quantifying potential health risks associated with exposure to these chemicals (Wakabayashi et al., 1993).
Neurological Disorders
Research on neurological disorders, such as Parkinson's disease, often explores the biochemical imbalances and potential therapeutic targets within the brain. Studies on the clinical syndrome of striatal dopamine deficiency induced by compounds like MPTP provide valuable information on the underlying mechanisms of these disorders and potential treatment strategies (Burns et al., 1985).
Propiedades
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVQDXJMQLZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

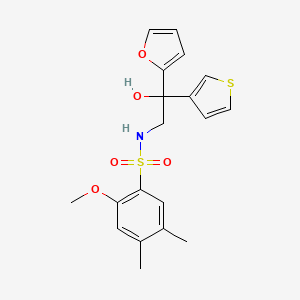

![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
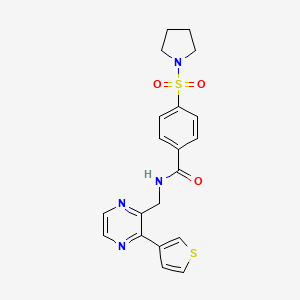
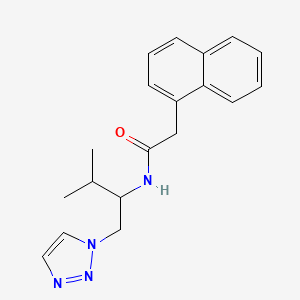

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
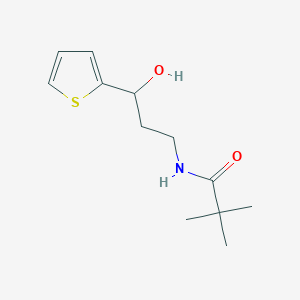
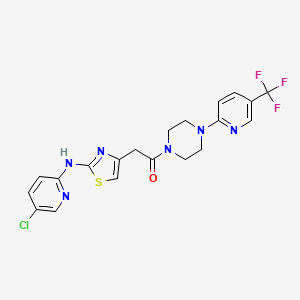
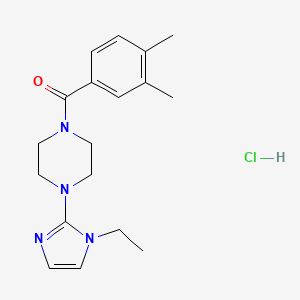
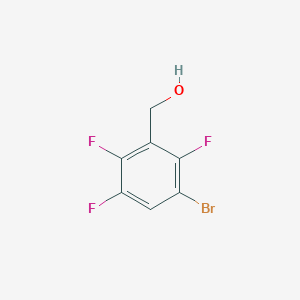
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)
